molecular formula C32H43ClN2O2S B154231 Zuclopenthixol decanoate CAS No. 64053-00-5

Zuclopenthixol decanoate

Numéro de catalogue B154231
Numéro CAS: 64053-00-5
Poids moléculaire: 555.2 g/mol
Clé InChI: QRUAPADZILXULG-WKIKZPBSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zuclopenthixol decanoate is an antipsychotic agent used in the management of schizophrenia . It is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics . It is an antagonist at D1 and D2 dopamine receptors . Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol .


Synthesis Analysis

The synthesis of Zuclopenthixol decanoate involves several steps, including the reaction of 2-chloro-9H-thioxanthen-9-one with copper (II) acetate and racBINAP in THF . The synthesis process also involves the use of t-butyl methyl ether and wormwood salt .


Molecular Structure Analysis

Zuclopenthixol decanoate has a molecular formula of C32H43ClN2O2S . It belongs to the thioxanthenes, which are organic polycyclic compounds containing a thioxanthene moiety .


Chemical Reactions Analysis

Upon reaching the body water phase, the decanoate ester is slowly released from the oil depot, which is resultantly hydrolyzed to the active substance, zuclopenthixol . The decanoate ester provides a means of slow release since zuclopenthixol itself is a short-acting drug .


Physical And Chemical Properties Analysis

Zuclopenthixol decanoate has an average mass of 555.214 Da and a mono-isotopic mass of 554.273376 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 662.7±55.0 °C at 760 mmHg, and a flash point of 354.6±31.5 °C .

Applications De Recherche Scientifique

1. Schizophrenia Treatment

Scientific Field:

Psychopharmacology and Psychiatry

Summary:

Zuclopenthixol decanoate is commonly used for the treatment of schizophrenia. It belongs to the typical antipsychotic class and acts by antagonizing D1 and D2 dopamine receptors. Its high affinity for alpha1-adrenergic and 5-HT2 receptors contributes to its antipsychotic effects .

Methods of Application:

Zuclopenthixol decanoate is administered via intramuscular injection. The decanoate form provides sustained release over an extended period (usually 2–4 weeks). The dosage depends on individual patient needs and response.

Results:

Studies have shown that zuclopenthixol decanoate effectively reduces positive symptoms (such as hallucinations and delusions) in patients with schizophrenia. Adherence to treatment is improved due to the long-acting nature of the formulation, reducing the risk of relapse and hospitalization .

2. Paranoid Psychosis

Scientific Field:

Psychiatry

Summary:

Zuclopenthixol decanoate is also used for individuals with paranoid psychosis. Although it is licensed primarily for schizophrenia, clinicians occasionally prescribe it for other indications related to psychotic disorders.

Methods of Application:

Similar to schizophrenia treatment, zuclopenthixol decanoate is administered via intramuscular injection. The decanoate formulation ensures sustained drug exposure.

Results:

Clinical experience suggests that zuclopenthixol decanoate can effectively manage paranoid psychosis symptoms. However, further controlled clinical trials are needed to fully evaluate its efficacy in this specific context .

4. Comparison with Oral Formulations

Scientific Field:

Pharmacokinetics and Clinical Pharmacology

Summary:

Zuclopenthixol decanoate offers advantages over oral antipsychotics, including improved adherence and reduced treatment gaps. Understanding its equivalence to oral formulations is crucial during transitions.

Methods of Application:

Compare the dose equivalence between zuclopenthixol decanoate and oral zuclopenthixol. Consider factors such as absorption rate and injection site.

Results:

Approximate dose equivalence facilitates smooth transitions from oral to long-acting injectable formulations. Clinicians can titrate effectively based on this information .

5. Service Utilization and Economic Outcomes

Scientific Field:

Health Economics and Outcomes Research

Summary:

Future studies should assess service utilization, patient satisfaction, and economic outcomes associated with zuclopenthixol decanoate.

Methods of Application:

Conduct controlled clinical trials that collect data on service utilization, patient satisfaction, and economic parameters.

Results:

Understanding the impact of zuclopenthixol decanoate beyond symptom reduction is essential for optimizing mental health care delivery and resource allocation .

6. Comparison with Atypical Antipsychotics

Scientific Field:

Comparative Effectiveness Research

Summary:

Evaluate zuclopenthixol decanoate’s efficacy compared to atypical antipsychotics.

Methods of Application:

Conduct head-to-head trials comparing zuclopenthixol decanoate with atypical antipsychotics in terms of symptom control, side effects, and patient preference.

Results:

Such studies would inform treatment guidelines and help clinicians make evidence-based decisions regarding antipsychotic selection.

Safety And Hazards

Zuclopenthixol decanoate is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Orientations Futures

There is a need for good controlled clinical trials to fully address the effects of zuclopenthixol decanoate for those with schizophrenia . Future studies should report service utilization data, as well as satisfaction with care and economic outcomes .

Propriétés

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUAPADZILXULG-WKIKZPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018303
Record name Zuclopenthixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zuclopenthixol decanoate

CAS RN

64053-00-5
Record name Zuclopenthixol decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64053-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclopenthixol decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclopenthixol decanoate
Reactant of Route 2
Reactant of Route 2
Zuclopenthixol decanoate
Reactant of Route 3
Reactant of Route 3
Zuclopenthixol decanoate
Reactant of Route 4
Reactant of Route 4
Zuclopenthixol decanoate
Reactant of Route 5
Reactant of Route 5
Zuclopenthixol decanoate
Reactant of Route 6
Reactant of Route 6
Zuclopenthixol decanoate

Citations

For This Compound
1,080
Citations
E da Silva Freire Coutinho, M Fenton… - Cochrane Database …, 1996 - cochranelibrary.com
… Four studies relating to zuclopenthixol decanoate were included. All compared zuclopenthixol decanoate with other depot preparations. Zuclopenthixol decanoate prevented or …
Number of citations: 49 www.cochranelibrary.com
B Wistedt, T Koskinen, S Thelander… - Acta Psychiatrica …, 1991 - Wiley Online Library
Zuclopenthixol decanoate (ZPT‐D) and haloperidol decanoate (HAL‐D) were compared in the maintenance treatment of chronic schizophrenic patients. All patients were treated with …
Number of citations: 38 onlinelibrary.wiley.com
A Viala, B Ba, A Durand, F Gouezo, N Hou… - …, 1988 - Springer
Seventeen outpatients were treated with depot neuroleptics, zuclopenthixol decanoate in Viscoleo or fluphenazine decanoate in sesame oil, with dosage intervals of 3 weeks. During …
Number of citations: 19 link.springer.com
P Jaanson, T Marandi, RA Kiivet, V Vasar, S Vään… - …, 2002 - Springer
… zuclopenthixol-decanoate. Methods: Fifty-two clinically stable schizophrenic outpatients on monotherapy with zuclopenthixol-decanoate (… the doses of zuclopenthixol decanoate, PMs as …
Number of citations: 86 link.springer.com
B Szukalski, B Lipska, L Welbel, K Nurowska - Psychopharmacology, 1986 - Springer
… Zuclopenthixol decanoate therapy was administered in doses of 200 mg at 3-week intervals. During the zuclopenthixol decanoate … for patients on zuclopenthixol decanoate the best ant• …
Number of citations: 10 link.springer.com
V Janjić, DR Milovanović, D Ružić-Zečević… - Vojnosanitetski …, 2013 - scindeks.ceon.rs
… We presented the case of zuclopenthixol decanoate using in … phrenia received zuclopenthixol decanoate injection during … ter psychosis emergence), zuclopenthixol decanoate (400 mg …
Number of citations: 12 scindeks.ceon.rs
A Jørgensen, T Aaes-Jørgensen, A Gravem… - …, 1985 - Springer
Serum concentrations of zuclopenthixol were determined in a group of 20 patients treated with a depot preparation, zuclopenthixol decanoate in Viscoleo. Clinical assessments …
Number of citations: 15 link.springer.com
T Solgaard, K Kistrup, T Aaes-Jørgensen… - …, 1994 - thieme-connect.com
23 schizophrenic outpatients in maintenance treatment with zuclopenthixol decanoate were included in a study aimed at finding the minimum effective dose and corresponding serum …
Number of citations: 17 www.thieme-connect.com
M Cordiner, P Shajahan, S McAvoy… - Therapeutic …, 2016 - journals.sagepub.com
… Patients treated with zuclopenthixol decanoate who required APP were less likely to be … with zuclopenthixol decanoate as the sole antipsychotic. For RLAI and zuclopenthixol decanoate…
Number of citations: 19 journals.sagepub.com
SA Pantall, E Whitehouse, L Brownell - BJPsych Open, 2021 - cambridge.org
… all patients who started zuclopenthixol decanoate during the … 60% of those who were prescribed zuclopenthixol decanoate … Zuclopenthixol decanoate has been used for individuals …
Number of citations: 6 www.cambridge.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.